4-(Pyridin-3-yl)pyrimidin-2-amine
Overview
Description
The compound "4-(Pyridin-3-yl)pyrimidin-2-amine" is a heterocyclic compound that features both pyridine and pyrimidine rings. This structure is of interest due to its potential applications in medicinal chemistry and material science. The pyridine and pyrimidine moieties are known to interact with various biological targets, making derivatives of this compound valuable for drug design and discovery.
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized and their complexation with metal ions was studied . Another study reported the synthesis of (1H-pyridin-4-ylidene)amines, which are structurally related to the compound of interest, as potential antimalarials . Additionally, a novel synthesis of heterocyclic compounds involving a pyridin-2-yl moiety was described, highlighting the versatility of these heterocycles in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(Pyridin-3-yl)pyrimidin-2-amine" has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the X-ray crystal structures of zinc complexes with ligands based on the pyrimidine-pyridine scaffold were obtained, providing insights into the coordination behavior of these molecules . The structural characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was also performed using X-ray diffraction and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of pyrimidine and pyridine derivatives has been explored in various chemical reactions. For instance, the formation of coordination polymers through selective coordination to zinc(II) ions was demonstrated for terpyridine derivatives with a pyrimidin-5-yl substituent . The synthesis of highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones from chloroformylpyrimidine, amines, and aldehydes showcased the potential for constructing complex pyrimidine-containing frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine and pyridine derivatives are influenced by their molecular structure. The antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was studied, and its properties were predicted using computational methods . The role of hydrogen bonding in the conformational stabilization of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and a related (pyrimidin-2-yl) derivative was investigated, highlighting the importance of intramolecular interactions in determining the properties of these compounds .
Scientific Research Applications
Biotransformation and Metabolic Pathways
4-(Pyridin-3-yl)pyrimidin-2-amine has been studied for its biotransformation and metabolic pathways. In research on β-secretase inhibitors, it was found that enzymes like CYP3A4 are responsible for metabolizing compounds with pyridine and pyrimidine rings. An unusual metabolic pathway involving ring-opening and formation of an imidazole ring was discovered in this context (Lindgren et al., 2013).
Antimicrobial Activity
The antimicrobial activity of pyrimidine salts, including derivatives of 4-(Pyridin-3-yl)pyrimidin-2-amine, has been explored. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Mallikarjunaswamy et al., 2013).
Inhibition of Histone Lysine Demethylase
Compounds incorporating 4-(Pyridin-3-yl)pyrimidin-2-amine have been investigated as inhibitors of histone lysine demethylase. These inhibitors are significant for their potential in regulating gene expression and are relevant in cancer research (Bavetsias et al., 2016).
Synthesis of N-Aryl Derivatives
New N-aryl derivatives of 4-(Pyridin-3-yl)pyrimidin-2-amine have been synthesized using palladium-catalyzed Buchwald-Hartwig amination. These derivatives are crucial for preparing various heterocyclic compounds, illustrating the versatility of this chemical structure in synthesis (El-Deeb et al., 2008).
Antiviral Activity
The antiviral activities of chiral derivatives containing 4-(Pyridin-3-yl)pyrimidin-2-yl amine moieties have been studied. Some of these compounds showed significant activity against viruses like tobacco mosaic virus, indicating their potential in antiviral therapy (Bai et al., 2018).
Synthesis of Complex Heterocyclics
The synthesis of pyrimidine-linked pyrazole heterocyclics involving 4-(Pyridin-3-yl)pyrimidin-2-amine has been explored for their insecticidal and antibacterial potential. This research underscores the compound's utility in creating bioactive molecules for pest control and antibiotic applications (Deohate & Palaspagar, 2020).
Safety And Hazards
properties
IUPAC Name |
4-pyridin-3-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHQKYWYKPLKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498802 | |
Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
66521-66-2 | |
Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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